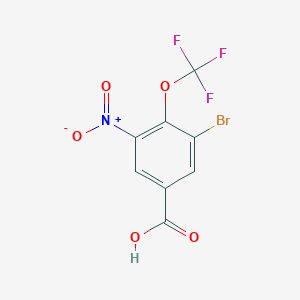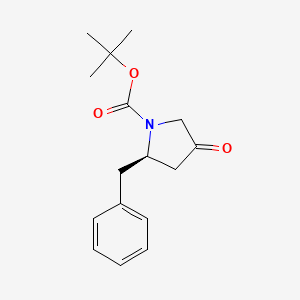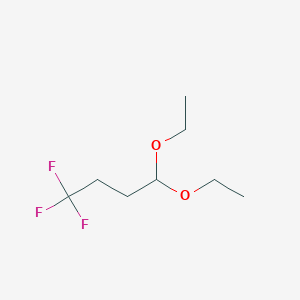
4-(Bromoacetyl)-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromoacetyl)-2-methylbenzoic acid is an organic compound with the molecular formula C10H9BrO3 It is a derivative of benzoic acid, where a bromoacetyl group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromoacetyl)-2-methylbenzoic acid typically involves the bromination of 2-methylbenzoic acid followed by acetylation. One common method is as follows:
Bromination: 2-methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromo group at the desired position on the benzene ring.
Acetylation: The bromo-substituted intermediate is then reacted with acetic anhydride in the presence of a base like pyridine to form the bromoacetyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromoacetyl)-2-methylbenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups.
Reduction Reactions: The bromoacetyl group can be reduced to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted benzoic acid derivatives.
Oxidation: Formation of 4-(Bromoacetyl)-2-carboxybenzoic acid.
Reduction: Formation of 4-(Hydroxyacetyl)-2-methylbenzoic acid.
Applications De Recherche Scientifique
4-(Bromoacetyl)-2-methylbenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Material Science: Utilized in the preparation of polymers and other materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 4-(Bromoacetyl)-2-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar structure but with a bromomethyl group instead of a bromoacetyl group.
4-(Chloroacetyl)-2-methylbenzoic acid: Similar structure but with a chloroacetyl group instead of a bromoacetyl group.
4-(Bromoacetyl)benzoic acid: Similar structure but without the methyl group on the benzene ring.
Uniqueness
4-(Bromoacetyl)-2-methylbenzoic acid is unique due to the presence of both a bromoacetyl group and a methyl group on the benzene ring
Propriétés
Formule moléculaire |
C10H9BrO3 |
|---|---|
Poids moléculaire |
257.08 g/mol |
Nom IUPAC |
4-(2-bromoacetyl)-2-methylbenzoic acid |
InChI |
InChI=1S/C10H9BrO3/c1-6-4-7(9(12)5-11)2-3-8(6)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
Clé InChI |
WZHFNERWIZMPLI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)CBr)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



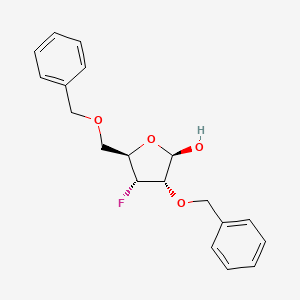
![2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol](/img/structure/B12855196.png)
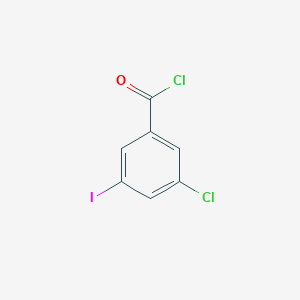

![N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B12855208.png)
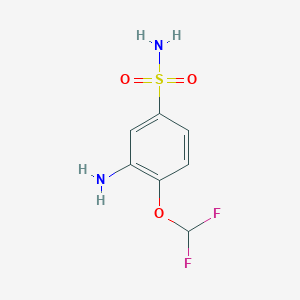
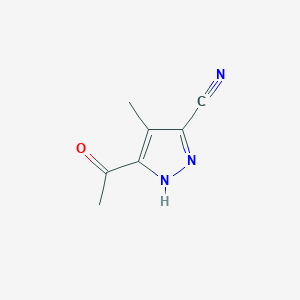
![Methyl 4'-amino-3'-fluoro[1,1'-biphenyl]-3-carboxylate](/img/structure/B12855220.png)
![(2-Bromobenzo[d]oxazol-4-yl)methanol](/img/structure/B12855226.png)
